11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
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Overview
Description
11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a chemical compound with the molecular formula C14H14ClNO It is a derivative of cyclohepta[b]quinoline, characterized by the presence of a chlorine atom at the 2-position and a hexahydro ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with cycloheptanone in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated cycloheptane derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce cycloheptane derivatives. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one: Lacks the chlorine atom at the 2-position.
2-chloro-5,6,7,8,9,10-hexahydro-11H-cyclohepta[b]quinolin-11-one: Similar structure but with different substituents
Uniqueness
The presence of the chlorine atom at the 2-position in 11H-CYCLOHEPTA(b)QUINOLIN-11-ONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized derivatives .
Properties
CAS No. |
5778-57-4 |
---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one |
InChI |
InChI=1S/C14H14ClNO/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17) |
InChI Key |
GKWWPFSAIOSLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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